molecular formula C6H9NO B124986 Polyvinylpyrrolidone CAS No. 9003-39-8

Polyvinylpyrrolidone

Cat. No.: B124986
CAS No.: 9003-39-8
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Polyvinylpyrrolidone (PVP), also known as povidone, is a synthetic water-soluble polymer . It is primarily used as a binder in many pharmaceutical tablets and as a lubricant in eye drops . PVP acts as a capping agent due to its steric properties such as long alkyl chains . It also forms a complex with iodine, known as povidone-iodine, which possesses disinfectant properties .

Mode of Action

PVP interacts with its targets in various ways. In the case of pharmaceutical tablets, it acts as a binder, holding the various components of the tablet together . As a lubricant in eye drops, it reduces friction . When complexed with iodine, the iodine provides the bactericidal effect, while PVP acts as a carrier . In the formation of platinum nanocubes, PVP acts as a structure-directing agent, controlling the relative growth rates along different crystallographic directions .

Biochemical Pathways

The biochemical pathways affected by PVP are largely dependent on its application. For instance, in the case of povidone-iodine, the iodine component is responsible for the bactericidal effect

Pharmacokinetics

For example, a study found that a this compound-coated norcantharidin chitosan nanoparticle formulation had a relative bioavailability of 173.3% and 325.5% after oral and intravenous administration in rats, respectively .

Result of Action

The results of PVP’s action are diverse and depend on its application. As a binder in pharmaceutical tablets, it helps to ensure the integrity of the tablet . In eye drops, it provides lubrication . When complexed with iodine, it helps to prevent infection in minor cuts, scrapes, and burns .

Action Environment

The action of PVP can be influenced by environmental factors. For instance, the formation and growth of platinum nanocubes are much faster in the absence of Ag+ ions than with Ag+ ions . Moreover, the amorphous particles prepared at a higher inlet temperature and a greater airflow rate led to a faster drug dissolution; moreover, they were more stable in the presence of moisture .

Biochemical Analysis

Biochemical Properties

Polyvinylpyrrolidone has a strong complexing ability with many substances, especially compounds containing hydroxyl, carbonyl, carboxyl, amino, and other active hydrogen atoms . It forms solid complexes with iodine, β-carotene, reserpine, tolbutamide, phenytoin, amorphous e, griseofulvin, and various sulfonamide drugs . After complexation, the thermodynamic activity of these small molecular substances is reduced, and the stability and solubility of water are improved .

Cellular Effects

This compound has been shown to interact with biomembrane-like layers . It has been found that the this compound interaction is strongly dependent on this compound chain length . It has also been shown to have suppressive effects on intracellular increases in NO-induced ONOO generation and subsequent cellular damage .

Molecular Mechanism

The molecular structure of this compound contains a strong polar acylamino group and can bond with hydrogen, which allows it to have a strong complexing ability with many substances . The aliphatic chains of this compound forming a multi-layer shell influence the mass transport of precursor ions to the initial Pt seed to control the growth rate of Pt NCs with exposed {100} planes .

Temporal Effects in Laboratory Settings

The formation and growth of Pt NCs are much faster in the absence of Ag ions than with Ag ions, which can be explained by the enhanced growth rate along the <100> direction or/and the suppression of the growth rate along the <111> direction .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that this compound has been used in various biomedical applications due to its properties of inertness, non-toxicity, and biocompatibility .

Transport and Distribution

This compound has been shown to influence the mass transport of precursor ions in the formation of Pt nanocubes . The aliphatic chains of this compound forming a multi-layer shell can influence this mass transport .

Chemical Reactions Analysis

Polyvinylpyrrolidone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal salts for complex formation . Major products formed include stabilized metal nanoparticles and various substituted derivatives of this compound .

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
Record name 1-VINYL-2-PYRROLIDONE
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Mechanism of Action

Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.
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Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS No.

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Synthesis routes and methods I

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
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Synthesis routes and methods II

Procedure details

28.8 g of 5-methylbenzotriazole silver salt obtained by reaction of 5-methylbenzotriazole and silver nitrate in water-alcohol mixed solvent, 16.0 g of poly (N-vinyl pyrrolidone) and 1.33 g or 4-sulfobenzotriazole sodium salt were dispersed with alumina ball mill. This solution was arranged to have pH of 5.5 and quantity of 200 ml.
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Synthesis routes and methods III

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
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Synthesis routes and methods IV

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods V

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyvinylpyrrolidone
Reactant of Route 2
Reactant of Route 2
Polyvinylpyrrolidone
Reactant of Route 3
Polyvinylpyrrolidone
Reactant of Route 4
Polyvinylpyrrolidone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Polyvinylpyrrolidone
Reactant of Route 6
Polyvinylpyrrolidone
Customer
Q & A

Q1: What is the molecular formula and weight of PVP?

A1: While the provided research does not explicitly state the molecular formula of PVP, it is generally represented as (C6H9NO)n, where 'n' denotes the degree of polymerization. The molecular weight can vary greatly depending on the polymerization conditions, which influences its physical properties. For example, one study employed PVP with an average molecular weight of 10 kg/mol for the coprecipitation of ketoprofen [].

Q2: What are the characteristic spectroscopic features of PVP?

A2: Fourier Transform Infrared (FTIR) spectroscopy is commonly employed to characterize PVP. A study investigating drug-loaded nanofibers utilized FTIR analysis to identify potential interactions between PVP and the active pharmaceutical ingredients []. While the specific peaks were not detailed in the provided abstract, characteristic peaks for PVP typically appear around 1680 cm−1 (C=O stretching), 1490 cm−1 (C-N stretching), and 1290 cm−1 (C-H bending).

Q3: How does PVP influence the stability of drug formulations?

A3: PVP is often used as a stabilizing agent in pharmaceutical formulations. Research shows that incorporating PVP into aceclofenac spherical agglomerates improved the drug's solubility, dissolution rate, and micromeritic properties, ultimately enhancing its bioavailability [].

Q4: Can PVP be used to stabilize nanoparticles?

A4: Yes, PVP can act as a stabilizing agent for nanoparticles. A study on the ecotoxicity of silver nanoparticles (AgNPs) used PVP as a coating []. The researchers found that the PVP coating enhanced the stability of the AgNPs in high salinity environments, likely due to steric stabilization.

Q5: What is the impact of crosslinking on PVP's material properties?

A5: Crosslinking can significantly alter PVP's properties. For instance, cross-linked PVP demonstrated superior performance as a tablet disintegrating agent compared to starch and alginic acid []. This enhanced disintegration property was attributed to the increased capillary action for water uptake due to crosslinking.

Q6: How does PVP enhance the dissolution rate of poorly soluble drugs?

A6: PVP can improve drug dissolution through various mechanisms. A study on probucol demonstrated that solid dispersions of probucol-PVP significantly increased the drug's dissolution rate compared to pure probucol []. This enhancement was attributed to the drug's amorphization within the PVP matrix, leading to faster dissolution.

Q7: Can PVP be used in controlled drug delivery systems?

A7: Yes, PVP is utilized in various controlled release systems. Research on 17β-estradiol implant matrices incorporated PVP as a releasing modifier alongside polyvinyl acetate []. The study showed that adding PVP promoted drug release from the matrix, suggesting its potential for tuning drug release profiles.

Q8: Are there any examples of PVP enhancing the bioavailability of drugs in preclinical studies?

A8: Yes, studies demonstrate the potential of PVP to improve drug bioavailability. Aceclofenac spherical agglomerates prepared with PVP-K90 exhibited enhanced bioavailability in Wistar rats and Swiss albino mice compared to the pure drug []. This improvement was linked to the enhanced dissolution characteristics of the PVP-containing formulation.

Q9: Is PVP considered safe for pharmaceutical applications?

A9: While generally considered safe, there are reports of localized cutaneous PVP storage disease []. This condition arises from the accumulation of high molecular weight PVP, primarily from topical exposure, within the reticular endothelial system.

Q10: Are there any documented cases of allergic contact dermatitis caused by PVP?

A10: Yes, a study reported a case of allergic contact dermatitis in a child attributed to PVP/1-triacontene copolymer present in a sunscreen product []. This highlights the potential for sensitization and allergic reactions, particularly with topical exposure to PVP-containing formulations.

Q11: How is PVP employed in the synthesis of nanomaterials?

A11: PVP plays a crucial role in the controlled synthesis of nanomaterials. Research on the preparation of Cu-Ag bimetallic nanomaterials used PVP as a stabilizing and reducing agent []. The PVP helped control the size and morphology of the nanoparticles by influencing the reduction and growth kinetics during the synthesis.

Q12: Can PVP be used to modify the properties of carbon nanotubes?

A12: A study explored the use of PVP as a binding agent for cross-linking carbon nanotube multi-yarn at high temperatures []. The researchers aimed to improve the strength and electrical conductivity of the material. While the initial results showed promise, further optimization is needed to realize the full potential of this approach.

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